![molecular formula C16H26N2O B295024 3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

3-[(diethylamino)methyl]-N,N-diethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(diethylamino)methyl]-N,N-diethylbenzamide, commonly known as DEET, is a chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most effective and widely used insect repellents in the world.

Wirkmechanismus

DEET works by blocking the receptors in the insects’ antennae that detect the chemicals emitted by humans and other animals. This makes it difficult for the insects to locate their prey, and they are more likely to fly away or land elsewhere. DEET also masks the scent of carbon dioxide, which is a key attractant for many insects.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity in humans and other mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, some studies have suggested that DEET may have neurotoxic effects in certain animal models. Further research is needed to fully understand the potential risks associated with DEET exposure.

Vorteile Und Einschränkungen Für Laborexperimente

DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a valuable tool for researchers studying insect-borne diseases and other aspects of insect biology. However, DEET can be difficult to work with due to its volatility and potential toxicity. Researchers must take appropriate precautions to ensure the safety of themselves and their subjects.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation into DEET and related compounds. These include:

1. Development of new insect repellents with improved safety and efficacy.

2. Investigation of the potential neurotoxic effects of DEET in humans and other mammals.

3. Study of the mechanisms underlying insect olfaction and the role of DEET in disrupting these processes.

4. Investigation of the potential use of DEET as a therapeutic agent for certain neurological disorders.

5. Development of new methods for synthesizing DEET and related compounds.

In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. Despite some potential risks, it remains an important tool in preventing the transmission of insect-borne diseases. Further research is needed to fully understand the mechanisms underlying its insect repellent properties and to develop new and improved insect repellents.

Synthesemethoden

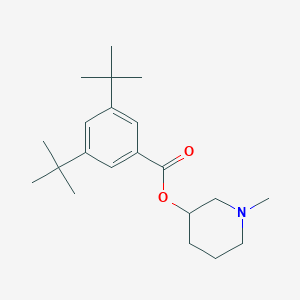

DEET is synthesized through a multi-step process that involves the reaction of benzoyl chloride with diethylamine to form N,N-diethylbenzamide. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 3-[(diethylamino)methyl]-N,N-diethylbenzamide.

Wissenschaftliche Forschungsanwendungen

DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insects’ ability to detect humans and other animals through their sense of smell. This makes it an important tool in preventing the transmission of insect-borne diseases such as malaria, dengue fever, and Lyme disease.

Eigenschaften

Molekularformel |

C16H26N2O |

|---|---|

Molekulargewicht |

262.39 g/mol |

IUPAC-Name |

3-(diethylaminomethyl)-N,N-diethylbenzamide |

InChI |

InChI=1S/C16H26N2O/c1-5-17(6-2)13-14-10-9-11-15(12-14)16(19)18(7-3)8-4/h9-12H,5-8,13H2,1-4H3 |

InChI-Schlüssel |

GMAQYUXJRBKZEX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC=CC(=C1)C(=O)N(CC)CC |

Kanonische SMILES |

CCN(CC)CC1=CC(=CC=C1)C(=O)N(CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

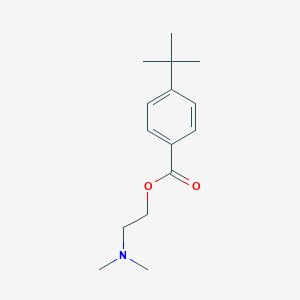

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)

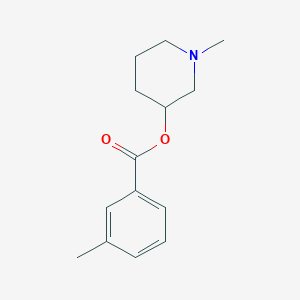

![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)